molecular formula C15H19N3OS B1206370 N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)pentanamide

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)pentanamide

Cat. No. B1206370
M. Wt: 289.4 g/mol
InChI Key: ALLRDXPTMBEELL-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)pentanamide is a member of benzimidazoles.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • El Ashry et al. (2015) synthesized alkylated, benzylated, and bromoalkylated benzimidazole-thione derivatives, which intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole. The structures were characterized using spectroscopy techniques and X-ray crystallography (El Ashry et al., 2015).
    • Karthikeyan et al. (2004) explored the synthesis of substituted 4,9a-diaryl-9,9a-dihydro-1H-[1,4]thiazino[4,3-a][1,3]benzimidazoles using microwave irradiation, which accelerated the reaction and improved yield (Karthikeyan et al., 2004).
  • Antitumor Activity :

    • A study by Hashim et al. (2014) on the synthesis of new derivatives of benzimidazole showed significant anti-tumor effects against breast cancer, with some compounds exhibiting more activity than standard drugs (Hashim et al., 2014).
  • Cyclocondensation Reactions :

    • Research by Novikov et al. (2011) detailed the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines leading to the formation of various [1,3]thiazino[3,2-a]benzimidazole derivatives, showcasing the diversity in chemical reactions and products (Novikov et al., 2011).
  • Antimicrobial Activity :

    • Gong et al. (2016) synthesized novel thiazino[3,2-a]benzimidazole derivatives, which were evaluated for their antituberculosis activity, demonstrating potential applications in combating tuberculosis (Gong et al., 2016).
  • Psychotropic and Anti-inflammatory Activity :

    • A study by Zablotskaya et al. (2013) on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides found them to be active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxic in vitro screenings, suggesting a broad range of biological activities (Zablotskaya et al., 2013).
  • Divergent Synthesis and Bond Formation :

    • Naresh et al. (2014) reported an innovative synthesis of benzimidazoles and benzothiazoles through molecular iodine-mediated oxidative cyclization, demonstrating new methods in organic synthesis (Naresh et al., 2014).

properties

Product Name

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)pentanamide

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)pentanamide

InChI

InChI=1S/C15H19N3OS/c1-2-3-4-15(19)16-11-5-6-13-12(9-11)17-14-10-20-8-7-18(13)14/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,19)

InChI Key

ALLRDXPTMBEELL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N3CCSCC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)pentanamide

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